Ridostin

Description

Properties

CAS No. |

112279-02-4 |

|---|---|

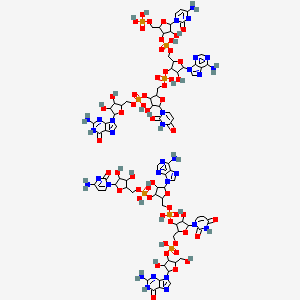

Molecular Formula |

C76H97N30O55P7 |

Molecular Weight |

2527.583 |

IUPAC Name |

[3-[[3-[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C38H49N15O29P4.C38H48N15O26P3/c39-16-1-3-50(37(61)46-16)33-22(57)25(13(77-33)6-72-83(63,64)65)80-85(68,69)75-8-15-27(24(59)35(79-15)52-10-44-18-28(40)42-9-43-29(18)52)82-86(70,71)74-7-14-26(23(58)34(78-14)51-4-2-17(54)47-38(51)62)81-84(66,67)73-5-12-20(55)21(56)32(76-12)53-11-45-19-30(53)48-36(41)49-31(19)60;39-16-1-3-50(37(62)46-16)32-21(57)20(56)13(74-32)6-70-80(64,65)79-27-15(76-34(24(27)60)52-10-44-18-28(40)42-9-43-29(18)52)8-72-82(68,69)78-26-14(75-33(23(26)59)51-4-2-17(55)47-38(51)63)7-71-81(66,67)77-25-12(5-54)73-35(22(25)58)53-11-45-19-30(53)48-36(41)49-31(19)61/h1-4,9-15,20-27,32-35,55-59H,5-8H2,(H,66,67)(H,68,69)(H,70,71)(H2,39,46,61)(H2,40,42,43)(H,47,54,62)(H2,63,64,65)(H3,41,48,49,60);1-4,9-15,20-27,32-35,54,56-60H,5-8H2,(H,64,65)(H,66,67)(H,68,69)(H2,39,46,62)(H2,40,42,43)(H,47,55,63)(H3,41,48,49,61) |

InChI Key |

OIMSZUDJRCJRFX-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=CN=C5N)COP(=O)(O)OC6C(OC(C6O)N7C=CC(=O)NC7=O)COP(=O)(O)OC8C(OC(C8O)N9C=NC1=C9NC(=NC1=O)N)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=NC1=C9NC(=NC1=O)N)O)O)O |

Synonyms |

ridostin |

Origin of Product |

United States |

Preparation Methods

Biological Basis of dsRNA Production

The Saccharomyces cerevisiae killer strain harbors a symbiotic dsRNA virus system, where VLPs encapsulate dsRNA genomes. These VLPs are non-infectious to humans but serve as a stable source of high-polymer dsRNA. The L and M dsRNA segments encode RNA-dependent RNA polymerase and toxin proteins, respectively, but only the structural dsRNA is retained for pharmaceutical use.

Fermentation Conditions

Industrial-scale Ridostin production requires optimized fermentation to maximize VLP yield:

-

Medium Composition : Carbon sources (e.g., glucose), nitrogen (yeast extract), and trace minerals.

-

Induction Parameters : Temperature (28–30°C), pH (4.5–5.5), and aeration (1.0–1.5 vvm).

-

Harvesting : Cells are collected during late-log phase to ensure maximal VLP accumulation.

Extraction of dsRNA from Virus-Like Particles

Cell Lysis and VLP Isolation

After fermentation, cells are lysed using mechanical disruption (e.g., bead milling) or enzymatic digestion (lyticase). VLPs are separated via differential centrifugation:

dsRNA Purification

The lithium chloride (LiCl) precipitation method, adapted from plant dsRNA protocols, is employed to isolate dsRNA from VLPs:

This method avoids phenol-chloroform extraction, reducing toxicity and improving scalability.

Characterization and Quality Control

Electrophoretic Analysis

Denaturing agarose gel electrophoresis confirms dsRNA size and purity:

Spectrophotometric and Bioactivity Assays

-

A260/A280 Ratio : ≥2.0 indicates minimal protein contamination.

-

TLR3 Activation : In vitro assays using HEK293-TLR3 cells verify immunostimulatory potency.

Comparative Analysis of Natural vs. Synthetic dsRNA Production

| Parameter | This compound (Natural) | Synthetic (e.g., PolyA:PolyU) |

|---|---|---|

| Source | Saccharomyces cerevisiae | Chemical polymerization |

| Purity | ≥95% dsRNA | Variable (70–90%) |

| Immunogenicity | High (TLR3 activation) | Moderate (OAS/RNase L pathway) |

| Cost | High (fermentation) | Low (bulk synthesis) |

Natural dsRNA exhibits superior bioactivity but faces challenges in yield and cost.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the guanosine and adenosine residues.

Reduction: Reduction reactions can occur at the uridine and cytidine residues.

Substitution: Nucleophilic substitution reactions can modify the ribonucleotide bases, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, dithiothreitol.

Nucleophiles: Ammonia, hydroxylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can produce 8-oxoguanosine, while reduction of cytidine can yield dihydrouridine.

Scientific Research Applications

Chemistry

In chemistry, Ridostin is used as a model compound to study the properties and behavior of oligonucleotides. It serves as a reference for developing new synthetic methods and understanding nucleotide interactions.

Biology

In biological research, this compound is employed in studies of RNA structure and function. It is used to investigate the mechanisms of RNA folding, hybridization, and interactions with proteins.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in the development of RNA-based drugs and as a tool for gene silencing and regulation.

Industry

In the industrial sector, this compound is utilized in the production of diagnostic assays and as a component in various biotechnological applications.

Mechanism of Action

The mechanism of action of Ridostin involves its interaction with specific molecular targets, such as RNA-binding proteins and enzymes. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various cellular processes. The pathways involved include RNA interference, gene regulation, and signal transduction.

Comparison with Similar Compounds

Ridostin vs. Larifan

Larifan, another dsRNA-based drug, is derived from the replicative form of bacteriophage f2 dsRNA produced in Escherichia coli . While both this compound and Larifan act as immunostimulants and IFN inducers, they differ in key aspects:

Key Findings :

- Both compounds exhibit broad-spectrum antiviral activity, but this compound has more documented applications in combination therapies .

- Larifan’s antitumor activity is highlighted in its dosage forms (e.g., injection, ointment), though direct efficacy comparisons with this compound in preclinical models are absent in available data .

This compound vs. Ezrin Peptides

Ezrin peptides, such as HEP1 and Rupe2032, are synthetic immunostimulants mimicking heparan sulfate receptor regions. In murine HSV-1 models, these peptides outperformed this compound in survival outcomes at significantly lower doses:

Key Findings :

This compound in Combination Therapies

This compound’s efficacy is enhanced when combined with other agents:

- With Hypoxenum and Essentiale Forte H: Normalized α2-macroglobulin (α2-MG) and neopterin levels in preclinical models .

- With Cycloferon, Cytoflavin, and Phosphogliv: Improved lipid peroxidation product normalization and CRP reduction compared to standard therapy alone .

Advantage : this compound’s compatibility with diverse therapeutic agents underscores its versatility, a feature less documented for Larifan or ezrin peptides .

Q & A

Q. What experimental models are recommended to evaluate Ridostin’s immunomodulatory and antiviral mechanisms?

this compound’s immunomodulatory effects are typically studied using in vitro models (e.g., cytokine profiling in human peripheral blood mononuclear cells) and in vivo animal models (e.g., murine influenza or herpes simplex virus infection). Researchers should measure interferon (IFN) induction levels via ELISA or qPCR and correlate these with viral load reduction . For rigor, ensure models replicate human immune responses, such as using transgenic mice with humanized immune systems. Include controls for baseline IFN levels and validate dsRNA purity via gel electrophoresis .

Q. What standardized protocols exist for isolating and characterizing this compound’s dsRNA components?

this compound’s dsRNA (L: 4.6 kb; M: 1.6–1.8 kb) is isolated from Saccharomyces cerevisiae killer strains using phenol-chloroform extraction followed by DNase treatment to remove contaminants. Characterization involves agarose gel electrophoresis for size verification and sequencing to confirm dsRNA integrity. Quantitative methods like UV spectrophotometry (A260/A280 ratio >1.8) ensure purity. Researchers must document batch-to-batch variability, as impurities can skew immunomodulatory outcomes .

Q. How should researchers design dose-response studies to optimize this compound’s therapeutic window?

Use a tiered approach:

- Phase 1 (In vitro): Test a broad concentration range (e.g., 0.1–100 µg/mL) in cell cultures to identify non-toxic doses (via MTT assay) and effective IFN-inducing concentrations.

- Phase 2 (In vivo): Translate safe doses to animal models, adjusting for metabolic scaling. Monitor adverse effects (e.g., systemic inflammation) and efficacy endpoints (e.g., viral titer reduction). Statistical tools like ANOVA with post-hoc tests are critical for identifying optimal doses .

Advanced Research Questions

Q. How can contradictions in this compound’s reported efficacy across antiviral studies be methodologically resolved?

Contradictions often arise from variability in dsRNA purity, host species, or viral strains. To address this:

- Conduct a systematic review with inclusion criteria prioritizing studies that report dsRNA characterization data .

- Perform meta-regression to isolate confounding variables (e.g., dosage, administration route).

- Validate findings using harmonized protocols across multiple labs, as seen in multi-center trials for IFN-based therapies .

Q. What advanced methodologies are suitable for studying this compound’s synergistic effects with antitumor therapies?

- Combination Index (CI) Analysis: Use the Chou-Talalay method to quantify synergy between this compound and chemotherapeutics (e.g., cisplatin) in cancer cell lines. CI <1 indicates synergy.

- Longitudinal Immune Monitoring: Track tumor-infiltrating lymphocytes (TILs) and IFN-γ levels in murine models via flow cytometry.

- Transcriptomic Profiling: RNA sequencing can identify pathways (e.g., JAK-STAT) activated by this compound during tumor regression .

Q. How can researchers mitigate bias when analyzing this compound’s impact on Chlamydia infection models?

- Blinded Study Design: Assign treatment groups randomly and ensure lab technicians are blinded to sample identities.

- Negative Controls: Include dsRNA-free vehicles to rule out non-specific immune activation.

- Outcome Predefinition: Specify primary endpoints (e.g., bacterial load reduction) before data collection to avoid post hoc bias. Statistical methods like propensity score matching can adjust for baseline differences in host immunity .

Methodological Resources

- Data Contradiction Analysis: Apply GRADE criteria to evaluate evidence quality and FINER frameworks to refine hypotheses .

- Experimental Reproducibility: Follow Beilstein Journal guidelines for documenting dsRNA isolation protocols and raw data deposition .

- Ethical Compliance: Adhere to institutional guidelines for animal models, particularly when studying this compound’s pro-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.